

# Structural Confirmation of Synthesized Propyl Anthranilate: A Comparative Analytical Guide

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## Compound of Interest

Compound Name: Propyl anthranilate

CAS No.: 30954-98-4

Cat. No.: B1195654

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## Executive Summary

**Propyl anthranilate** (CAS: 14988-30-8) is a critical intermediate in pharmaceutical synthesis and a functional ingredient in fragrance chemistry. In the synthesis of this compound—typically via the esterification of anthranilic acid with 1-propanol—a primary quality control challenge is distinguishing the target n-propyl ester from potential isopropyl isomers or unreacted starting materials.

This guide provides a rigorous, comparative analysis of analytical modalities used to confirm the structure of **propyl anthranilate**. While FTIR and Mass Spectrometry provide functional and weight-based validation, Nuclear Magnetic Resonance (NMR) is established here as the definitive technique for resolving alkyl chain connectivity.

## Part 1: Comparative Analysis of Analytical Modalities

To ensure scientific integrity, one must select the analytical method that offers the highest resolution for the specific structural question at hand. The following table compares the efficacy of standard techniques in the context of **propyl anthranilate** verification.

Table 1: Comparative Efficacy of Analytical Techniques

Modality	Primary Utility	Specificity for Isomers	Cost/Time Efficiency	Verdict
1H NMR (300+ MHz)	Definitive structural connectivity; integration of proton environments.	High: Clearly distinguishes n-propyl (triplet-sextet-triplet) from isopropyl (septet-doublet).	Moderate/Fast	Gold Standard
FTIR Spectroscopy	Functional group verification (Primary Amine, Conjugated Ester).	Low: Fingerprint regions for n- vs iso- propyl are often ambiguous.	Low/Instant	Screening Tool
GC-MS (EI)	Purity assessment and molecular weight confirmation.	Medium: Fragmentation patterns are similar; retention time is the primary differentiator.	Moderate/Slow	Purity Check
HPLC-UV	Quantification of yield and residual anthranilic acid.	Low: Relies on retention time standards; no structural data.	High/Slow	Quantification

## Part 2: The Gold Standard – 1H NMR Spectroscopy

The most common synthetic error in this pathway is the inadvertent formation or contamination with **isopropyl anthranilate**. Only 1H NMR provides the spin-spin coupling data necessary to rule this out definitively.

### The Self-Validating Logic of the Propyl Chain

To validate the structure, the analyst must confirm the presence of a three-carbon straight chain. The coupling logic (Multiplicity) is the validation key.

- Terminal Methyl (  $\text{-CH}_3$  ):  
 $\text{-CH}_3$   
( ): Must appear as a triplet (  $\text{-CH}_3$  ). If this signal is a doublet (  $\text{-CH}_3$  ), the structure is isopropyl.
- Central Methylene (  $\text{-CH}_2\text{-}$  ):  
 $\text{-CH}_2\text{-}$   
( ): Must appear as a sextet (or multiplet). This proton environment does not exist in the isopropyl isomer.
- Ester Methylene (  $\text{-CH}_2\text{-O-}$  ):  
 $\text{-CH}_2\text{-O-}$   
( ): Must appear as a triplet (  $\text{-CH}_2\text{-O-}$  ), significantly deshielded by the oxygen.

## Expected Chemical Shifts (CDCl<sub>3</sub>)

Table 2: <sup>1</sup>H NMR Peak Assignments for **Propyl Anthranilate**

Position	Chemical Shift (ppm)	Multiplicity	Integration	Structural Inference
Ar-H (3, 6)	7.85 (dd), 6.65 (t)	Doublet/Triplet	2H	Ortho/Meta aromatic protons
Ar-H (4, 5)	7.25 (t), 6.62 (d)	Triplet/Doublet	2H	Remaining aromatic ring protons
-NH	5.70 - 5.80	Broad Singlet	2H	Primary aromatic amine (Exchangeable)
-O-CH -	4.20 - 4.25	Triplet ( Hz)	2H	-protons (Key for n-propyl)
-CH -	1.75 - 1.85	Sextet	2H	-protons (Key for n-propyl)
-CH	1.00 - 1.05	Triplet	3H	Terminal methyl

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*Critical Check: If the signal at*

4.20 is a septet and the signal at

1.00 is a doublet, the synthesis failed to produce the n-propyl ester.

## Part 3: Secondary Validation (FTIR & MS)

While NMR confirms connectivity, a robust data package requires orthogonal validation.

## FTIR Fingerprint

The spectrum must display the "Anthranilate Pattern":

- Primary Amine: Two distinct bands at 3480 cm (asymmetric) and 3370 cm (symmetric). A single band indicates secondary amine contamination.
- Conjugated Ester: A strong band at 1690 cm . This is lower than typical aliphatic esters (1735-1750 cm ) due to conjugation with the benzene ring and internal hydrogen bonding with the amine.

## Mass Spectrometry (EI, 70eV)

- Molecular Ion (M<sup>+</sup>): m/z 179.
- Base Peak: Typically m/z 120 (Anthranilic acid ion) or m/z 137 (Loss of propene via McLafferty rearrangement).

## Part 4: Experimental Protocols

### Protocol A: Synthesis Workup for Analytical Purity

Before analysis, the crude reaction mixture must be stripped of unreacted anthranilic acid, which can obscure spectral data.

- Quench: Pour reaction mixture into ice-cold 5% NaHCO<sub>3</sub> (aq).
- Extraction: Extract with Ethyl Acetate (3 x 50 mL).
- Wash: Wash organic layer with Brine (sat. NaCl) to remove residual water/alcohol.
- Dry: Dry over anhydrous MgSO<sub>4</sub> for 15 minutes. Filter.

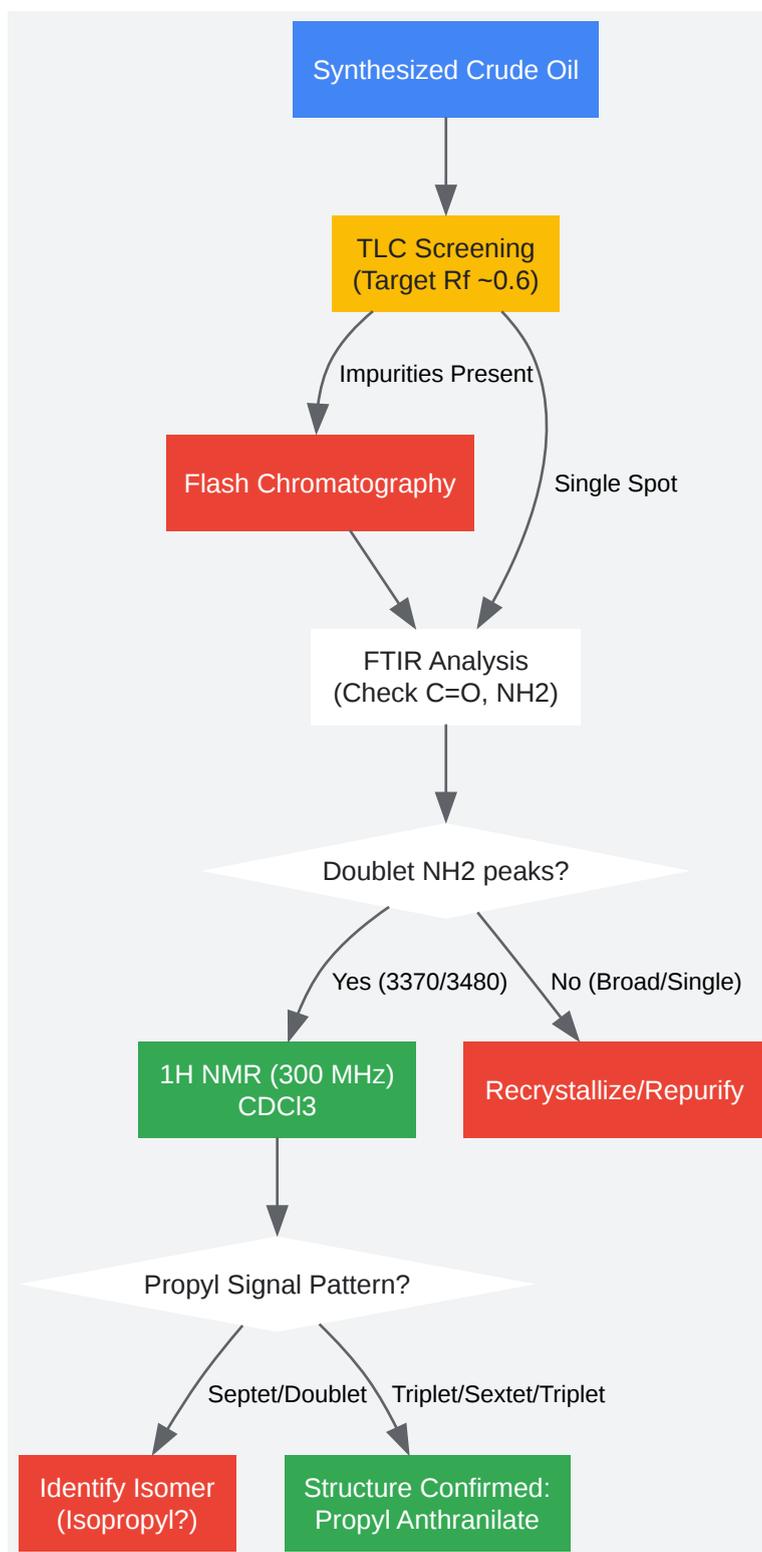
- Concentrate: Rotary evaporate at 40°C under reduced pressure.
- Purification: If TLC (20% EtOAc/Hexane) shows multiple spots, perform flash column chromatography before NMR analysis.

## Protocol B: NMR Sample Preparation

- Solvent Selection: Use Chloroform-d (CDCl<sub>3</sub>) with 0.03% TMS internal standard. DMSO-d<sub>6</sub> is an alternative but may shift amine peaks.
- Concentration: Dissolve 10-15 mg of oil in 0.6 mL solvent.
- Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (e.g., drying agents) that cause line broadening.
- Acquisition: Run 16 scans with a 1-second relaxation delay.

## Part 5: Workflow Visualization

The following diagram illustrates the logical decision tree for confirming the structure, emphasizing the "Fail Fast" checkpoints.



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Figure 1: Analytical Decision Tree. A systematic workflow for validating **propyl anthranilate**, prioritizing functional group verification (IR) followed by definitive connectivity analysis (NMR).

## References

- National Institute of Standards and Technology (NIST). (2023). **Propyl anthranilate** Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
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